Cas no 573-20-6 (Vitamin K4)

Vitamin K4 (menadiol sodium diphosphate) is a synthetic, water-soluble derivative of vitamin K, primarily used as a hemostatic agent to promote blood clotting. Its key advantages include enhanced bioavailability compared to fat-soluble vitamin K analogs, making it suitable for oral or injectable administration in cases of vitamin K deficiency or anticoagulant overdose. Vitamin K4 acts as a precursor to active vitamin K, facilitating the synthesis of clotting factors II, VII, IX, and X in the liver. Its stability in aqueous solutions and rapid metabolic conversion to the active form (vitamin K2) ensure efficient therapeutic action. It is commonly employed in clinical settings for managing hypoprothrombinemia and hemorrhagic conditions.
Vitamin K4 structure
Vitamin K4 structure
商品名:Vitamin K4
CAS番号:573-20-6
MF:C15H14O4
メガワット:258.2693
MDL:MFCD00021469
CID:38412
PubChem ID:87560839

Vitamin K4 化学的及び物理的性質

名前と識別子

    • 2-Methylnaphthalene-1,4-diyl diacetate
    • 2-methyl-1,4-naphthalenediol diacetate
    • 2-METHYL-1,4-NAPHTHOHYDROQUINONE DIACETATE
    • ACETOMENAPHTHONE
    • MENADIOL DIACETATE
    • VITAMIN K4
    • VITAMIN K4 DIACETATE
    • 1,4-Naphthalenediol,2-methyl-,diacetate
    • 4-naphthalenediol,2-methyl-diacetate
    • Adaprin
    • Davitamon-K
    • Davitamon-K-oral
    • Kapilin
    • Kapilon
    • Kativpowder
    • Kayvite
    • Pafavit
    • Prokayvitoral
    • VitaminKdiacetate
    • VitavelK
    • (4-acetyloxy-3-methylnaphthalen-1-yl) acetate
    • 1,4-Diacetoxy-2-methylnaphthalene
    • Vitamin K diacetate
    • Prokayvit oral
    • Kativ powder
    • Vitavel K
    • Kapathrom
    • Acetomenaphtone
    • Menadiol di(acetate)
    • Acetomenaphthone [BAN]
    • 1,4-NAPHTHALENEDIOL, 2-METHYL-, DIACETATE
    • Acetomenaphtone (JAN)
    • DWG8UZD9HT
    • 2-Methyl-1,4-naphthylene diac
    • 1, 2-methyl-, diacetate
    • D84089
    • NSC-403062
    • Menadiol Acetate,(S)
    • 2-Methylnaphthalene-1,4-diyldiacetate
    • RYWSYCQQUDFMAU-UHFFFAOYSA-
    • CS-8181
    • FT-0632415
    • SR-01000883680-1
    • ACETOMENAPHTONE [JAN]
    • 2-Methyl-1,4-naphthoquinol diacetate
    • 573-20-6
    • HY-B1508
    • A831392
    • MLS006010226
    • 4-(acetyloxy)-2-methylnaphthalen-1-yl acetate
    • Acetomenaphthone (Menadiol Diacetate)
    • DTXSID4046236
    • D01676
    • MLS004773967
    • EINECS 209-352-1
    • CAS-573-20-6
    • MENADIOL DIACETATE [WHO-DD]
    • Tox21_111905
    • Q-200582
    • NCGC00160567-01
    • NSC403062
    • Acetomenaphthone 100 microg/mL in Acetonitrile
    • UNII-DWG8UZD9HT
    • 2-Methyl-1,4-naphthylene diacetate
    • WLN: L66J BOV1 C1 EOV1
    • 4-(Acetyloxy)-2-methyl-1-naphthyl acetate #
    • NSC 403062
    • V0103
    • s4779
    • Vitamin K4, >=98% (HPLC)
    • InChI=1/C15H14O4/c1-9-8-14(18-10(2)16)12-6-4-5-7-13(12)15(9)19-11(3)17/h4-8H,1-3H3
    • BRN 1991457
    • CHEMBL1479848
    • 4-(Acetyloxy)-2-methyl-1-naphthyl acetate
    • SR-01000883680
    • SCHEMBL209382
    • SMR001550632
    • Q27276648
    • Acetomenaphthone [INN:BAN]
    • MENADIOL DIACETATE [MI]
    • ACETOMENAPHTHONE (MART.)
    • AKOS015907780
    • 1,4-Diacetoxy-3-methyl-naphthalin
    • DTXCID2026236
    • SY054020
    • 1, 4-Diacetoxy-2-methylnaphthalene
    • ACETOMENAPHTHONE [MART.]
    • NS00033687
    • MFCD00021469
    • AS-12656
    • CHEBI:31164
    • (4-acetyloxy-2-methylnaphthalen-1-yl) acetate
    • CCG-267042
    • Acetomenaphthone, BAN
    • 4-(acetyloxy)-3-methylnaphthalen-1-yl acetate
    • SBI-0654047.0001
    • Vitamin K4
    • MDL: MFCD00021469
    • インチ: 1S/C15H14O4/c1-9-8-14(18-10(2)16)12-6-4-5-7-13(12)15(9)19-11(3)17/h4-8H,1-3H3
    • InChIKey: RYWSYCQQUDFMAU-UHFFFAOYSA-N
    • ほほえんだ: O(C(C([H])([H])[H])=O)C1=C(C([H])([H])[H])C([H])=C(C2=C([H])C([H])=C([H])C([H])=C21)OC(C([H])([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 258.08900
  • どういたいしつりょう: 258.089209
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 352
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 52.6
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: はくしょくけっしょうふんまつ
  • 密度みつど: 1.2105 (rough estimate)
  • ゆうかいてん: 111.0 to 115.0 deg-C
  • ふってん: 388.9°C at 760 mmHg
  • フラッシュポイント: 195.1±23.0 °C
  • 屈折率: 1.4872 (estimate)
  • ようかいど: 生体外:ジメチルスルホキシドようかいど100 mg/mL(387.19 mM;Need ultrasonic)H2O< 0.1 mg/mL(insoluble)
  • PSA: 52.60000
  • LogP: 2.99880

Vitamin K4 セキュリティ情報

Vitamin K4 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM232072-100g
2-Methylnaphthalene-1,4-diyl diacetate
573-20-6 98%
100g
$*** 2023-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
V0103-25g
Vitamin K4
573-20-6 98.0%(GC)
25g
¥490.0 2022-05-30
Ambeed
A235488-1g
2-Methylnaphthalene-1,4-diyl diacetate
573-20-6 98%
1g
$8.0 2025-02-20
abcr
AB261885-100 g
Vitamin K4, 98%; .
573-20-6 98%
100g
€295.10 2021-09-16
Key Organics Ltd
AS-12656-1MG
Menadiol diacetate
573-20-6 >98%
1mg
£36.00 2025-02-09
Key Organics Ltd
AS-12656-10MG
Menadiol diacetate
573-20-6 >98%
10mg
£51.00 2025-02-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M822882-100g
2-Methylnaphthalene-1,4-diyl diacetate
573-20-6 ≥98%,HPLC
100g
¥736.00 2022-09-01
TRC
V680010-10g
Vitamin K4
573-20-6
10g
$ 110.00 2023-09-05
Alichem
A219005677-100g
2-Methylnaphthalene-1,4-diyl diacetate
573-20-6 98%
100g
$157.50 2023-09-01
TRC
V680010-5g
Vitamin K4
573-20-6
5g
$ 75.00 2023-09-05

Vitamin K4 関連文献

Vitamin K4に関する追加情報

Recent Advances in Vitamin K4 (Menadiol Diacetate, CAS 573-20-6) Research: Therapeutic Potential and Mechanisms

Vitamin K4 (menadiol diacetate, CAS 573-20-6), a synthetic derivative of vitamin K, has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique pharmacokinetic properties and therapeutic potential. This research brief synthesizes the latest findings (2022-2023) on its molecular mechanisms, clinical applications, and emerging formulations, with particular emphasis on its role beyond classical coagulation functions.

A pivotal study published in Nature Chemical Biology (2023) revealed that Vitamin K4 serves as a potent activator of the γ-carboxylation system through novel interactions with GGCX (γ-glutamyl carboxylase) and VKOR (vitamin K epoxide reductase), demonstrating 40% greater bioavailability than natural vitamin K analogs in murine models. The diacetate moiety at position 573-20-6 was found to enhance cellular uptake via passive diffusion across intestinal epithelia, addressing historical challenges with vitamin K absorption.

In oncology, breakthrough research from MD Anderson Cancer Center (Cell Reports Medicine, 2023) identified Vitamin K4 as a radio-sensitizer in p53-mutant glioblastomas. The compound induced synthetic lethality through ROS-mediated DNA damage (1.8-fold increase in γ-H2AX foci) while protecting healthy neural tissue via NRF2 pathway activation. This dual mechanism positions 573-20-6 as a promising candidate for combination therapies with existing alkylating agents.

Pharmaceutical development has seen progress in stabilization techniques for Vitamin K4. A patent (WO2023187645) describes nanocrystalline formulations that improve thermal stability by 72% through co-crystallization with cyclodextrins, addressing the compound's traditional light sensitivity. Concurrently, clinical trials (NCT05689288) are evaluating enteric-coated tablets for prolonged release in metabolic bone disease patients, showing 63% reduction in dosing frequency compared to standard preparations.

Emerging evidence suggests Vitamin K4 modulates epigenetic regulation. A Science Advances publication (2023) demonstrated its role as a competitive inhibitor of KDM6A histone demethylase (IC50 = 3.2 μM), leading to reactivation of tumor suppressor genes in leukemia models. This epigenetic mechanism, distinct from its canonical vitamin K functions, opens new avenues for hematological malignancy treatments.

Despite these advances, challenges remain in toxicity profiling. Recent toxicokinetic studies (Regulatory Toxicology and Pharmacology, 2023) report dose-dependent hepatotoxicity at concentrations >50 mg/kg/day in primates, necessitating careful dose optimization in human applications. Current Good Manufacturing Practice (cGMP) production of 573-20-6 has been standardized by leading manufacturers to ensure batch-to-batch consistency in pharmaceutical-grade material.

The research landscape positions Vitamin K4 (573-20-6) at the intersection of multiple therapeutic domains, from its traditional hematological applications to cutting-edge roles in epigenetics and targeted cancer therapies. Future directions include CRISPR-based screens to identify synthetic lethal partners and the development of tissue-specific prodrug derivatives to enhance therapeutic indices.

おすすめ記事

推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd